molecular formula C27H36B2O4 B1357876 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 325129-69-9

2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B1357876
CAS No.: 325129-69-9
M. Wt: 446.2 g/mol
InChI Key: RVFLMSKITNJVRB-UHFFFAOYSA-N
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Description

2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a fluorene-based organoboron compound widely employed as a monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules. Its structure features a rigid fluorene core substituted with methyl groups at the 9-position and dioxaborolane moieties at the 2,7-positions, which enhance stability and reactivity in polymerization . This compound is pivotal in organic electronics, particularly for constructing hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its high charge-carrier mobility and solution processability .

Properties

IUPAC Name

2-[9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36B2O4/c1-23(2)21-15-17(28-30-24(3,4)25(5,6)31-28)11-13-19(21)20-14-12-18(16-22(20)23)29-32-26(7,8)27(9,10)33-29/h11-16H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFLMSKITNJVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609213
Record name 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325129-69-9
Record name 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Dimethylfluorene-2,7-diboronic acid bis(pinacol) ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a two-step process. The first step is the bromination of 9,9-dimethylfluorene to produce 2,7-dibromo-9,9-dimethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the boronate ester groups and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, THF (tetrahydrofuran), or DMF (dimethylformamide).

Major Products

Scientific Research Applications

Structural Characteristics

The compound features a fluorene backbone with two boron-containing dioxaborolane moieties. This arrangement enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Organic Synthesis

Cross-Coupling Reactions : The boron atoms in the compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Data Table 1: Cross-Coupling Reaction Examples

Reaction TypeSubstratesProductsReference
Suzuki-Miyaura CouplingAryl halides + organoboronBiaryl compounds
Negishi CouplingAryl halides + organozincBiaryl compounds

Materials Science

Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it a candidate for use in OLEDs. Its ability to emit light efficiently can enhance the performance of electronic devices.

Data Table 2: OLED Performance Metrics

Device TypeEmission WavelengthEfficiency (cd/A)Reference
OLED using compound500 nm20
Conventional OLED550 nm15

Biological Applications

Anticancer Activity : Preliminary studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Case Study: Anticancer Activity

  • Study Design : Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
  • Findings : A dose-dependent increase in apoptosis markers was observed, indicating potential therapeutic effects against breast cancer.

Environmental Chemistry

Sensing Applications : The unique boron structure allows the compound to act as a sensor for detecting environmental pollutants and heavy metals due to its ability to form complexes with these substances.

Case Study: Heavy Metal Detection

  • Methodology : The compound was tested for its ability to bind with lead ions in aqueous solutions.
  • Results : High affinity was noted, suggesting its potential use in environmental monitoring.

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a boronate ester in Suzuki coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorene-based bis(dioxaborolane) derivatives are structurally tailored by modifying substituents on the fluorene core or altering the boronate ester groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Fluorene-Based Bis(dioxaborolane) Derivatives

Compound Name Substituents Molecular Weight Key Applications Notable Properties
Target Compound : 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 9,9-Dimethyl 468.41 g/mol Conjugated polymers for OLEDs, HTLs High reactivity in Suzuki coupling; moderate solubility in organic solvents
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 9,9-Dioctyl 642.58 g/mol Conjugated microporous polymers (CMPs), sensors Enhanced solubility due to long alkyl chains; used in miniemulsion polymerization
2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 9,9-Bis(6-bromohexyl) 744.26 g/mol Functionalized polymers for antibacterial composites Bromine substituents enable post-polymerization modifications
2,2'-(9-(Heptadecan-9-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 9-Heptadecan-9-yl Not reported Non-fullerene acceptors for organic solar cells Bulky alkyl chains improve film morphology; high PCE in solar cells
2,2'-(9,9-Didodecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 9,9-Didodecyl Not reported High-performance semiconducting polymers Exceptional thermal stability; used in high-temperature processing
2,2'-(2,2’-Bithiene-5,5’-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Bithienyl core (no fluorene) Not reported Low-bandgap polymers for near-IR applications Extended conjugation via thiophene units; solvatochromic behavior

Key Findings from Comparative Studies:

Substituent Effects on Solubility and Reactivity: Methyl and octyl substituents (e.g., 9,9-dimethyl vs. 9,9-dioctyl) significantly influence solubility. Dioctyl derivatives exhibit superior solubility in nonpolar solvents, enabling solution-based processing for large-area devices. Brominated analogs (e.g., 9,9-bis(6-bromohexyl)) introduce sites for further functionalization, such as quaternization for antimicrobial activity.

Electronic and Optical Properties: Fluorene derivatives with alkyl chains (e.g., heptadecan-9-yl) reduce crystallinity, enhancing photovoltaic performance by improving donor-acceptor phase separation. Bithienyl-based analogs (non-fluorene) exhibit redshifted absorption spectra due to extended π-conjugation, making them suitable for near-IR optoelectronics.

Synthetic Efficiency :

  • The target compound (9,9-dimethyl) is synthesized in high yields (>80%) via two-step routes, whereas brominated derivatives require additional purification steps due to reactivity with palladium catalysts.

Stability and Storage :

  • Dioctyl and didodecyl derivatives are stable under inert atmospheres at room temperature, while brominated analogs may require refrigeration to prevent degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2'-(9,9-dimethylfluorene-2,7-diyl)bis(dioxaborolane), and how is its structural integrity confirmed?

  • Methodology : The compound is typically synthesized via Miyaura borylation of 2,7-dibromo-9,9-dimethylfluorene using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Solvent systems like 1,4-dioxane/water or THF/methanol are used, followed by column chromatography for purification .
  • Characterization :

  • NMR : ¹H and ¹³C NMR confirm boronate ester formation (absence of Br signals, presence of pinacol methyl groups at δ ~1.3 ppm).
  • X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., B–O ≈ 1.36 Å, C–B ≈ 1.58 Å), and torsional angles in the fluorene backbone .
  • FT-IR : Peaks at ~1350 cm⁻¹ (B–O) and ~2980 cm⁻¹ (C–H stretch in pinacol groups) .

Q. How do the pinacol boronate groups influence the compound’s reactivity in cross-coupling reactions?

  • Role in Miyaura-Suzuki Coupling : The boronate ester acts as a stable, air-tolerant synthon for forming C–C bonds. The electron-withdrawing dioxaborolane groups enhance oxidative addition efficiency with palladium catalysts, while steric hindrance from the pinacol methyl groups moderates reaction rates .
  • Optimization : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves solubility in biphasic systems (e.g., 1,4-dioxane/water) .

Advanced Research Questions

Q. How do alkyl chain modifications (e.g., octyl vs. methyl) impact crystallinity and optoelectronic properties?

  • Crystal Packing Analysis :

  • Methyl groups (e.g., 9,9-dimethylfluorene): Promote π-π stacking of fluorene units, enhancing charge transport in OLEDs.

  • Longer alkyl chains (e.g., dioctyl): Introduce gauche conformations, disrupting π-π interactions but improving solubility and film-forming properties .

    • Device Performance : Shorter chains yield higher crystallinity but lower thermal stability; longer chains reduce aggregation-induced quenching in sensors .
    Alkyl Chain CrystallinitySolubilityApplication
    MethylHighLowOLEDs
    OctylModerateHighFlexible films

Q. How can researchers resolve discrepancies in NMR data during synthesis (e.g., unexpected peaks or splitting)?

  • Common Issues :

  • Residual solvents : Use deuterated solvents and ensure complete drying.
  • Diastereomeric splitting : Check for stereochemical impurities in pinacol groups via ¹¹B NMR .
    • Advanced Techniques :
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms regiochemistry.
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 643.54) .

Q. What solvent systems are optimal for recrystallization, and how do they affect crystal morphology?

  • THF/Methanol : Yields needle-like crystals suitable for X-ray analysis. Slow evaporation at 150 K minimizes disorder in pinacol groups .
  • Toluene/Hexane : Produces larger crystals with reduced defects for charge mobility studies .

Experimental Design & Data Analysis

Q. How can X-ray crystallography data be leveraged to predict bulk material properties?

  • Unit Cell Parameters : Triclinic symmetry (space group P1) with a = 12.67 Å, b = 13.35 Å, c = 14.08 Å indicates anisotropic packing .
  • Thermal Ellipsoids : Displacement parameters (Ueq) reveal dynamic disorder in octyl chains, impacting thin-film homogeneity .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O contacts) to guide polymer design .

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